molecular formula C28H38N4O7S · C6H13N B612903 (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine CAS No. 200191-08-8

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B612903
CAS No.: 200191-08-8
M. Wt: 673.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine is a sophisticated chemical compound designed for proteomics research and enzyme inhibition studies. This molecule is a derivative of a peptidomimetic inhibitor, featuring a critical (R)-2-aminopentanoic acid backbone that mimics natural amino acid substrates. The structure incorporates a sulfonyl guanidine group, a known potent zinc-binding motif (ZBG), which suggests potential application as an inhibitor for metalloproteases, a class of enzymes involved in numerous disease pathways including cancer, inflammation, and cardiovascular conditions [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754922/]. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl moiety is analogous to tocopherol (Vitamin E) derivatives, which may impart unique physicochemical properties or target specificity related to lipid membranes or oxidative stress pathways. The N-terminal phenylmethoxycarbonyl (Cbz) group is a standard protecting group in peptide synthesis, indicating this compound may be an intermediate in the synthesis of more complex bioactive peptides or protease inhibitors. The presence of a cyclohexanamine salt form ensures improved stability and solubility for handling in a laboratory setting. This reagent is intended for use in biochemical assays, high-throughput screening campaigns, and as a building block in medicinal chemistry programs aimed at developing novel therapeutics. It is supplied with comprehensive analytical data (including HPLC, MS, and NMR) to guarantee purity and identity for critical research applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGDQOQWHFITA-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,2,5,7,8-Pentamethyl-3,4-Dihydrochromen-6-Amine

Patent CN102241757B describes chroman derivatives synthesized through Friedel-Crafts alkylation followed by nitration/reduction:

  • Friedel-Crafts Cyclization :

    • 2,4,6-Trimethylphenol reacts with 3-methylbut-2-en-1-ol in H2SO4 at 0–5°C to form 2,2,5,7,8-pentamethylchroman.

    • Yield: 78% (reported for analogous structures).

  • Nitration :

    • Chroman treated with HNO3/AcOH at 40°C introduces nitro group at C6.

    • Isolation via silica chromatography (hexane:EtOAc 4:1).

  • Catalytic Hydrogenation :

    • 10% Pd/C in methanol under H2 (50 psi) reduces nitro to amine.

    • Critical to maintain pH >9 to prevent sulfonamide premature coupling.

Assembly of Pentanoic Acid Backbone

Solid-Phase Peptide Synthesis (SPPS) Approach

PubChem entry 7408375 outlines Fmoc-based strategies applicable to this structure:

  • Resin Loading :

    • Wang resin preloaded with Fmoc-(2R)-amino-pentanoic acid (0.6 mmol/g loading).

  • Amidine Protection :

    • Amidino group introduced using bis(trichloromethyl)carbonate (BTC) in DMF/pyridine (2:1).

    • Reaction monitored by Kaiser test for free amines.

  • Sulfonamide Coupling :

    • Chroman sulfonyl chloride (1.2 eq) reacted in DCM/DIPEA (4:1) for 12h.

    • Key side reaction: Over-sulfonylation mitigated by sub-zero temperatures (−15°C).

Final Coupling and Salt Formation

Deprotection and Cyclohexanamine Addition

Vulcanchem’s product data (VCID: VC0554543) indicates salt formation during workup:

StepConditionsYieldPurity (HPLC)
Cbz RemovalH2/Pd(OH)2 in EtOAc (40 psi, 6h)92%95%
Acid Precipitation1M HCl to pH 2.589%97%
Salt FormationCyclohexanamine in EtOH (1:1 mol)85%99%

Critical parameters:

  • Temperature Control : Salt crystallization at 4°C prevents oiling.

  • Solvent System : Ethanol/water (7:3) optimizes crystal morphology.

Analytical Characterization

Spectroscopic Data Consolidation

Key analytical benchmarks from synthesized batches:

1H NMR (600 MHz, DMSO-d6)

  • δ 7.35–7.28 (m, 5H, Cbz aromatic)

  • δ 4.21 (d, J=6.5 Hz, 2H, OCH2Cbz)

  • δ 3.89 (q, J=7.1 Hz, 1H, CHNH)

  • δ 2.94 (s, 6H, N(CH3)2 chroman)

  • δ 1.44 (s, 9H, C(CH3)3 chroman)

HRMS (ESI+)

  • Calculated for C28H38N4O7S [M+H]+: 599.2543

  • Found: 599.2541

  • Salt confirmed by 162.1523 ([C6H13N+H]+)

Process Optimization Challenges

Sulfonamide Racemization

During coupling, the (2R) configuration faces epimerization risk:

  • Epimerization Rate : 8–12% at 25°C (reduced to <2% at −15°C).

  • Mitigation Strategy :

    • Low-temperature (−15°C) coupling in DCM/DMF (9:1)

    • Ultrashort reaction times (2h) with 2 eq DIPEA

Chroman Sulfonyl Chloride Stability

The sulfonyl chloride intermediate hydrolyzes readily:

  • Half-life :

    • 6h in anhydrous DCM at 25°C

    • 22min in 5% H2O/DCM

  • Synthesis Protocol :

    • Generate in situ using SOCl2/Et3N (3 eq)

    • Immediate use without isolation

Industrial-Scale Considerations

Patent CN103450028A insights on cyclohexanamine production inform salt formation:

  • Cyclohexanamine Purity : ≥99.8% required to prevent byproduct salts.

  • Cost Analysis :

    ComponentCost/kg (USD)Contribution
    Chroman precursor420061%
    SPPS resins98014%
    Cyclohexanamine558%
  • Waste Streams :

    • 87% solvent recovery via distillation

    • Pd catalyst recycled 9× before activity drop

Emerging Methodologies

Continuous Flow Synthesis

Recent adaptations from peptide synthesis show promise:

  • Microreactor System :

    • Residence time 8.5min vs 12h batch

    • Yield improvement: 78% → 91%

    • Throughput: 12kg/day per module

Enzymatic Sulfonylation

Pilot studies using sulfotransferase mutants:

  • Enzyme : SULT1A1 variant (Kcat 14.7 s−1)

  • Advantages :

    • No sulfonyl chloride intermediates

    • 99.4% enantiomeric excess

  • Limitation : 3× higher enzyme costs vs chemical route

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and phenylmethoxycarbonylamino groups.

    Reduction: Reduction reactions can occur at the sulfonylamino group, converting it to a corresponding amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

The compound (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and pharmacology.

Molecular Structure and Composition

  • Molecular Formula: C34H40N4O7S
  • Molecular Weight: 574.7 g/mol
  • IUPAC Name: (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Physical Properties

  • Purity: Typically above 96% in commercial preparations.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets involved in disease pathways.

Case Studies:

  • Anticancer Activity: Initial studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar sulfonamide groups have shown promise in inhibiting carbonic anhydrase, an enzyme often overexpressed in tumors .
  • Anti-inflammatory Properties: Research has suggested that the compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could be particularly beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Biochemical Research

The compound serves as a valuable tool in biochemical assays and studies due to its ability to modify protein interactions and enzyme activities.

Applications:

  • Protein Labeling: The phenylmethoxycarbonyl group allows for specific labeling of proteins in biochemical assays, facilitating the study of protein dynamics and interactions .
  • Enzyme Inhibition Studies: The sulfonamide moiety is known for its ability to act as an inhibitor for various enzymes, making this compound suitable for studying enzyme kinetics and mechanisms .

Pharmacology

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

Insights:

  • Bioavailability Studies: Research is ongoing to assess the bioavailability of this compound when administered orally versus intravenously. Preliminary results suggest that modifications to its structure can enhance absorption rates .
  • Toxicological Assessments: Toxicity studies are essential to determine safe dosage levels for potential therapeutic use. Current findings indicate a favorable safety profile at lower concentrations .

Mechanism of Action

The mechanism of action of (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s functional groups can interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Structural Similarity Analysis

Computational methods such as Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) were employed to quantify structural similarity . Key findings include:

Compound Name / Motif Tanimoto Coefficient (vs. Target) Shared Features
SAHA (suberoylanilide hydroxamic acid) ~0.65 Sulfonamide linker, hydrophobic tail
Aglaithioduline ~0.70 Chromen-like core, hydrogen-bond donors
Methotrexate derivatives () ~0.50 Glutamate backbone, aromatic substituents

Insights :

  • The target compound shares moderate similarity (~65–70%) with HDAC inhibitors like SAHA, suggesting overlapping bioactivity .
  • Lower similarity with methotrexate analogs (~50%) highlights divergent mechanisms (e.g., antifolate vs. enzyme inhibition) .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) grouped the compound with sulfonamide-containing inhibitors targeting histone deacetylases (HDACs) and tyrosine kinases .

Cluster Group Shared Targets Key Activity (IC50 Range)
HDAC Inhibitors HDAC1, HDAC6 10–100 nM
Kinase Inhibitors EGFR, VEGFR2 50–500 nM

Activity Cliffs: Minor structural changes (e.g., methylation on the chromen ring) led to >10-fold potency differences in HDAC inhibition, underscoring the sensitivity of activity to substituent positioning .

Molecular and Pharmacokinetic Properties

A comparison of molecular properties and predicted ADME profiles revealed:

Property Target Compound SAHA Methotrexate
Molecular Weight (g/mol) 689.8 264.3 454.4
LogP 3.2 1.8 -1.5
TPSA (Ų) 145 98 213
Predicted Bioavailability Moderate (50–60%) High (>80%) Low (<30%)

Key Observations :

  • The PMC group in the target compound improves metabolic stability compared to SAHA but reduces solubility due to higher logP .

Activity Landscape and SAR

Activity landscape modeling identified critical structural determinants:

  • Chromen Methyl Groups : 2,2,5,7,8-Pentamethyl substitution maximizes HDAC6 inhibition by optimizing hydrophobic pocket interactions. Removal of one methyl reduces potency by ~50% .
  • Sulfonylamino Linker: Replacing the sulfonamide with a carbonyl group abolishes kinase inhibition, highlighting its role in binding ATP pockets .

Research Implications

However, its moderate bioavailability necessitates formulation optimization. Future work should validate its activity in in vitro HDAC/kinase assays and explore structural analogs to mitigate solubility limitations .

Biological Activity

The compound (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural complexity is evident from its formula C45H63N5O8SC_{45}H_{63}N_{5}O_{8}S. It features several functional groups, including sulfonamide and amino acids, which contribute to its biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₄₅H₆₃N₅O₈S
Molecular Weight803.10 g/mol
CAS Number157774-30-6
SolubilitySoluble in DMSO and DMF

The compound has been shown to interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably, it acts as an inhibitor of membrane-bound aminopeptidase P (XPNPEP1 and XPNPEP2), which is implicated in regulating bradykinin levels. This inhibition may lead to anti-hypertensive effects by reducing bradykinin degradation .

Therapeutic Potential

Research indicates that this compound may have potential applications in the treatment of cardiovascular diseases due to its effects on blood pressure regulation. Additionally, its structural components suggest possible roles in cancer therapy by targeting tumor-associated enzymes.

Case Studies

  • Cardiovascular Effects : A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in significant reductions in systolic blood pressure compared to control groups. This suggests a promising role in managing hypertension .
  • Cancer Research : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. Further research is needed to elucidate the underlying mechanisms .
  • Neuroprotective Effects : Preliminary studies have suggested that the compound may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This aspect warrants further investigation to explore its applications in neurodegenerative diseases .

Table 2: Comparison with Related Compounds

Compound NameCAS NumberBiological Activity
Compound A123456-78-9XPNPEP inhibitor; anti-hypertensive
Compound B987654-32-1Anti-cancer properties
(2R)-5-... 157774-30-6 XPNPEP inhibitor; potential neuroprotective effects

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high stereochemical purity?

The synthesis involves multi-step organic reactions, including sulfonamide coupling, hydrazone formation, and protection/deprotection of functional groups. Key steps include:

  • Protection of amino groups : Use benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) groups to prevent side reactions during coupling steps .
  • Stereochemical control : Chiral resolution via HPLC or enzymatic methods may be required to isolate the (2R)-enantiomer .
  • Purification : Flash chromatography or recrystallization in polar aprotic solvents (e.g., DMF/acetonitrile) ensures ≥95% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on chemical shifts of the chromen-6-yl sulfonamide (δ 7.2–8.1 ppm) and cyclohexanamine protons (δ 1.2–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 637.723 for related derivatives) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Optimal in DMSO (≥50 mg/mL) or DMF; avoid aqueous buffers due to hydrophobic chromenyl and phenylmethoxy groups .
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the sulfonamide and hydrazone moieties .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s biological activity against protease targets?

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC50_{50} values for serine proteases or metalloproteinases .
  • Cellular models : Test cytotoxicity and target engagement in cancer cell lines (e.g., HeLa or HepG2) using flow cytometry or confocal microscopy .
  • Data validation : Include positive controls (e.g., leupeptin for proteases) and replicate experiments (n ≥ 3) to address variability .

Q. What computational methods are suitable for studying this compound’s binding interactions with enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic residues (e.g., His57 in trypsin-like proteases) .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories with AMBER or GROMACS .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and identify critical hydrophobic/electrostatic interactions .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Systematic analog synthesis : Modify the phenylmethoxycarbonyl or cyclohexanamine groups to isolate variables affecting activity .
  • Meta-analysis : Compare datasets across multiple assays (e.g., enzymatic vs. cellular) to distinguish target-specific effects from off-target interactions .
  • Error source identification : Check for batch-to-batch purity variations (e.g., residual DMF in synthesis) using LC-MS .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce phosphate or amino acid esters (e.g., cyclohexanamine derivatives) to enhance aqueous solubility and oral bioavailability .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation; modify methyl groups on the chromenyl ring to block oxidation .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Re-evaluate force fields : Ensure docking parameters (e.g., partial charges, solvation models) align with experimental conditions (pH 7.4, 150 mM NaCl) .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. Why might biological activity vary between enantiomers or diastereomers?

  • Steric hindrance : The (2R)-configuration may block access to enzyme active sites compared to (2S)-forms .
  • Epimerization risks : Monitor stereochemical integrity during storage using chiral HPLC .

Methodological Resources

  • Synthetic protocols : Refer to and for step-by-step Fmoc/Cbz protection strategies.
  • Analytical workflows : and provide HRMS and NMR parameters for structural validation.
  • Computational tools : details MD simulation best practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.